METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, sulfonyl, and naphthalenyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the reaction of a fluorophenyl compound with a sulfonyl chloride to form a sulfonyl imine intermediate.
Condensation Reaction: The sulfonyl imine intermediate is then reacted with a naphthalenyl amine derivative under controlled conditions to form the desired product.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl imine group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
- Methyl 4-[(4-{[(4-bromophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
- Methyl 4-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
Uniqueness
METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C24H17FN2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 4-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C24H17FN2O5S/c1-32-24(29)15-6-10-17(11-7-15)26-22-14-21(19-4-2-3-5-20(19)23(22)28)27-33(30,31)18-12-8-16(25)9-13-18/h2-14,26H,1H3/b27-21- |
InChI Key |
JUZOXXQSMUMIGZ-MEFGMAGPSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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